{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1286397-89-4
VCID: VC3056974
InChI: InChI=1S/C15H22N2/c16-12-15-9-5-11-17(13-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15H,5,9-13,16H2/b8-4+
SMILES: C1CC(CN(C1)CC=CC2=CC=CC=C2)CN
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine

CAS No.: 1286397-89-4

Cat. No.: VC3056974

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine - 1286397-89-4

Specification

CAS No. 1286397-89-4
Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
IUPAC Name [1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine
Standard InChI InChI=1S/C15H22N2/c16-12-15-9-5-11-17(13-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15H,5,9-13,16H2/b8-4+
Standard InChI Key DZPCSYAGAXXUTP-XBXARRHUSA-N
Isomeric SMILES C1CC(CN(C1)C/C=C/C2=CC=CC=C2)CN
SMILES C1CC(CN(C1)CC=CC2=CC=CC=C2)CN
Canonical SMILES C1CC(CN(C1)CC=CC2=CC=CC=C2)CN

Introduction

Chemical Structure and Nomenclature

Structural Features

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine possesses a complex structure built around a piperidine heterocyclic core. The piperidine ring bears two key substituents: a methanamine group (-CH₂NH₂) at position 3 and a cinnamyl group at the nitrogen atom (position 1). The cinnamyl substituent contains a characteristic trans (E) double bond, which is explicitly indicated in the compound's name by the stereochemical descriptor "2E".

The compound can be divided into three main structural components:

  • The piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom

  • The methanamine substituent: A primary amine attached to the piperidine via a methylene bridge

  • The cinnamyl group: A 3-phenylprop-2-en-1-yl substituent with a trans configuration at the double bond

IUPAC and Common Nomenclature

The compound has several names recognized in chemical databases:

Nomenclature TypeName
IUPAC Name[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine
Common Names(1-Cinnamylpiperidin-3-yl)methanamine
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine
[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine

According to the PubChem database, this compound is also known by the identifier "starbld0003231" and the registry number "1286397-89-4".

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine are essential for understanding its behavior in various experimental contexts. The following table summarizes the key properties of this compound:

PropertyValue
Molecular FormulaC₁₅H₂₂N₂
Molecular Weight230.35 g/mol
Physical StateNot specified in available sources
SolubilityNot specified in available sources
CAS Number1286397-89-4
PubChem CID61797971
Creation Date in PubChem2012-10-22
Last Modification Date2025-04-05

This compound contains two nitrogen atoms with different chemical environments: one as part of the piperidine ring system and another as a primary amine. The presence of these two basic nitrogen centers likely influences the compound's chemical reactivity and solution properties.

Chemical Identifiers

For database searching and unambiguous identification, the following chemical identifiers are available for this compound:

Identifier TypeValue
InChIInChI=1S/C15H22N2/c16-12-15-9-5-11-17(13-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15H,5,9-13,16H2/b8-4+
InChIKeyDZPCSYAGAXXUTP-XBXARRHUSA-N
SMILESC1CC(CN(C1)C/C=C/C2=CC=CC=C2)CN

Structural Relationships and Analogues

Comparison with Similar Compounds

To better understand the structural context of {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine, it is valuable to compare it with structurally related compounds. One such analogue is 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine, which shares several structural features but has notable differences:

Feature{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine
Molecular FormulaC₁₅H₂₂N₂C₁₅H₂₄N₂
Molecular Weight230.35 g/mol232.36 g/mol
Position of MethanaminePosition 3 of piperidinePosition 4 of piperidine
Linker to PhenylProp-2-en-1-yl (contains double bond)Propyl (fully saturated)
ConfigurationContains E (trans) double bondNo stereocenter or double bond
PubChem CID6179797124274905

The key structural difference is that our target compound contains an unsaturated linker (prop-2-en-1-yl) with a specific E configuration, while the analogue contains a fully saturated propyl chain. Additionally, the methanamine group is positioned differently on the piperidine ring.

Significance of Structural Features

The presence of the trans double bond in the cinnamyl substituent likely influences several properties of the compound:

  • Conformational rigidity: The double bond restricts rotation, potentially affecting how the molecule interacts with biological targets

  • Reactivity: The conjugated system formed by the double bond and the phenyl ring may participate in specific chemical reactions

  • Hydrophobicity and membrane permeability: The planar conjugated system may affect the compound's lipophilicity

The position of the methanamine group at position 3 of the piperidine ring also distinguishes this compound from its structural analogues, potentially affecting its binding properties if used in medicinal chemistry applications.

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